molecular formula C15H11ClN2 B11862835 5-Chloro-N-phenylquinolin-8-amine CAS No. 60093-40-5

5-Chloro-N-phenylquinolin-8-amine

Katalognummer: B11862835
CAS-Nummer: 60093-40-5
Molekulargewicht: 254.71 g/mol
InChI-Schlüssel: UHAJKYIUYKVWMO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-phenylquinolin-8-amine (CAS Number: 60093-40-5) is a synthetic organic compound with a molecular formula of C 15 H 11 ClN 2 and a molecular weight of 254.71 g/mol . It belongs to the class of quinolin-8-amine derivatives, which are nitrogen-containing heterocyclic compounds of significant interest in medicinal and agrochemical research . Research Applications and Value: This compound is a valuable scaffold in the discovery and development of novel bioactive agents. Recent scientific investigations into quinolin-8-amine derivatives have demonstrated promising antifungal activity against a range of phytopathogenic fungi, highlighting their potential as leads for new agrochemicals . The structural motif of the quinoline core is frequently found in compounds with a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The specific substitution pattern of this compound, featuring a chlorine atom at the 5-position and an N-phenyl group, allows researchers to study structure-activity relationships (SAR), particularly how intermolecular interactions like hydrogen bonding contribute to biological activity and crystal packing . Mechanism of Action Insights: While the precise mechanism of action for this compound is subject to ongoing research, studies on analogous compounds provide strong clues. The antifungal activity of quinoline derivatives is often linked to their ability to engage in specific intermolecular interactions with biological targets . Computational analyses, including density functional theory (DFT) calculations and Hirshfeld surface analysis, indicate that the quinoline scaffold is critical for this activity . Furthermore, related halogenated quinoline compounds are known to function as chelating agents, and their bioactivity may be influenced by their ability to bind metal ions, potentially disrupting metal-dependent processes in pathogens . Note: This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

60093-40-5

Molekularformel

C15H11ClN2

Molekulargewicht

254.71 g/mol

IUPAC-Name

5-chloro-N-phenylquinolin-8-amine

InChI

InChI=1S/C15H11ClN2/c16-13-8-9-14(15-12(13)7-4-10-17-15)18-11-5-2-1-3-6-11/h1-10,18H

InChI-Schlüssel

UHAJKYIUYKVWMO-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)NC2=C3C(=C(C=C2)Cl)C=CC=N3

Herkunft des Produkts

United States

Advanced Spectroscopic and Computational Characterization of 5 Chloro N Phenylquinolin 8 Amine Analogues

Comprehensive Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Proton and Carbon Framework Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of organic molecules. In the ¹H NMR spectrum of 8-aminoquinoline (B160924) derivatives, protons on the quinoline (B57606) and phenyl rings typically resonate in the aromatic region (δ 7.0–9.0 ppm). For instance, in a related series of quinoline derivatives, signals for the 5th, 7th, and 8th positions of the quinoline ring were observed at specific chemical shifts: 7.85–7.80 ppm (d, J = 1.60 Hz), 8.01–7.97 ppm (dd, J = 2.00 and 8.80 Hz), and 7.98–7.95 ppm (d, J = 9.20 Hz), respectively. nih.gov The amino proton (N-H) gives rise to a characteristic signal, often a broad singlet, whose chemical shift can vary depending on the solvent and concentration. rsc.org

In ¹³C NMR spectroscopy, the carbon atoms of the quinoline and phenyl rings appear in the δ 110–150 ppm range. The carbon atom attached to the chlorine (C-5) would be expected to show a chemical shift influenced by the electronegativity of the halogen. Similarly, the carbon atom bonded to the amino group (C-8) and the carbons of the N-phenyl group are identifiable by their characteristic chemical shifts. rsc.org The combination of ¹H and ¹³C NMR, often supplemented by 2D techniques like COSY and HMBC, allows for the complete and unambiguous assignment of all proton and carbon signals, confirming the molecular structure.

Table 1: Representative NMR Data for Aminoquinoline Analogues This table presents typical chemical shift ranges based on data from analogous structures. Precise values for 5-Chloro-N-phenylquinolin-8-amine would require experimental measurement.

Nucleus Functional Group Typical Chemical Shift (δ ppm) Reference
¹HQuinoline-H7.0 - 9.0 nih.gov
¹HPhenyl-H7.0 - 8.0
¹HAmine (N-H)Variable, often broad rsc.org
¹³CQuinoline-C110 - 150 rsc.org
¹³CPhenyl-C120 - 145
¹³CC-Cl~130
¹³CC-N~140 - 150 rsc.org

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Mode Assignment

Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For a compound like this compound, the spectrum would exhibit several characteristic absorption bands.

The N-H stretching vibration of the secondary amine is typically observed in the region of 3300–3500 cm⁻¹. Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹. irphouse.comscialert.net The C=C and C=N stretching vibrations within the quinoline and phenyl rings give rise to a series of bands in the 1400–1625 cm⁻¹ region. scialert.net The C-N stretching vibration can be expected in the 1250–1350 cm⁻¹ range. mdpi.com A key vibration, the C-Cl stretch, is typically found in the fingerprint region, usually between 700 and 800 cm⁻¹. Finally, C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the aromatic rings. irphouse.com

Table 2: Characteristic FT-IR Vibrational Frequencies for Substituted Quinolines

Vibrational Mode Typical Frequency Range (cm⁻¹) Reference
N-H Stretch3300 - 3500
Aromatic C-H Stretch3000 - 3100 irphouse.comscialert.net
C=C/C=N Stretch1400 - 1625 scialert.net
C-N Stretch1250 - 1350 mdpi.com
C-Cl Stretch700 - 800
C-H Out-of-Plane Bend750 - 900 irphouse.com

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a crucial technique for determining the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high precision. For this compound (molecular formula C₁₅H₁₁ClN₂), HRMS would provide an exact mass that can confirm this formula.

The theoretical monoisotopic mass of C₁₅H₁₁ClN₂ is calculated to be 254.0611 Da. An experimental HRMS measurement yielding a value extremely close to this theoretical mass would provide strong evidence for the compound's identity and elemental composition. This technique is particularly useful for distinguishing between compounds with the same nominal mass but different elemental formulas. For comparison, the related compound 5-chloroquinolin-8-amine (B1296126) (C₉H₇ClN₂) has a calculated exact mass of 178.0298 Da. nih.gov

X-ray Crystallography for Three-Dimensional Molecular Geometry (where applicable to derivatives)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not publicly available, analysis of related structures, such as cocrystals of 5-chloro-8-hydroxyquinoline (B194070), provides valuable insights. sci-hub.se

In such a crystal structure, one could determine the bond lengths, bond angles, and torsion angles of the entire molecule. sci-hub.se This would reveal the planarity of the quinoline ring system, the orientation of the phenyl group relative to the quinoline core, and the geometry around the nitrogen atom. Furthermore, intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the packing of molecules in the crystal lattice, can be elucidated. For example, the C-Cl bond length in a 5-chloro-8-hydroxyquinoline cocrystal was measured to be 1.7612 Å. sci-hub.se

Quantum Chemical and Molecular Modeling Approaches

Computational chemistry provides powerful tools for understanding the electronic structure and predicting the reactivity of molecules, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. By optimizing the molecular geometry, DFT calculations can predict bond lengths and angles, which can then be compared with experimental data from X-ray crystallography. nih.govsci-hub.se

DFT is also used to simulate vibrational spectra (FT-IR and Raman), which aids in the assignment of experimental vibrational modes. mdpi.comresearchgate.net Furthermore, DFT calculations provide crucial information about the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests the molecule is more likely to be reactive. These calculations can also generate molecular electrostatic potential (MEP) maps, which visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack. sci-hub.se Such computational studies have been performed extensively on quinoline derivatives to understand their properties. nih.govresearchgate.net

Table 3: Key Parameters from DFT Calculations for Quinoline Analogues

Calculated Parameter Significance Reference
Optimized GeometryPredicts bond lengths and angles for structural comparison. sci-hub.se
Vibrational FrequenciesCorrelates with experimental IR/Raman spectra for mode assignment. researchgate.net
HOMO/LUMO EnergiesIndicates electronic transition properties and chemical reactivity. nih.gov
HOMO-LUMO GapRelates to molecular stability and reactivity. nih.gov
Electrostatic PotentialMaps electron-rich and electron-poor regions, predicting reactive sites. sci-hub.se

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Chemical Reactivity Indices)

Frontier Molecular Orbital (FMO) theory is a critical tool for understanding the chemical reactivity and kinetic stability of molecules. rsc.org The theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's reactivity. rsc.orgscirp.org A smaller gap suggests higher reactivity and a greater propensity for electronic charge transfer, making the molecule more polarized. Conversely, a larger gap indicates lower reactivity and higher stability. rsc.org

In the context of quinoline derivatives, FMO analysis reveals how substitutions on the quinoline core influence their electronic properties. For instance, in some quinoline derivatives, the HOMO is distributed over the entire molecule, while the LUMO may be localized on specific regions, indicating the sites most susceptible to nucleophilic attack. researchgate.net The distribution of these frontier orbitals provides valuable insights into potential charge transfer within the molecule. scirp.orgresearchgate.net

Studies on various quinoline analogues have shown that the HOMO-LUMO energy gap can be tuned by altering the substituents. For example, the introduction of electron-withdrawing or electron-donating groups can significantly modify the energy levels of the HOMO and LUMO, thereby affecting the molecule's reactivity. rsc.org For a series of synthesized quinoline derivatives, the HOMO-LUMO energy gap was found to be a determining factor in their chemical reactivity and kinetic stability. rsc.org

The chemical reactivity of these compounds can be further described by various chemical reactivity indices, which are derived from the HOMO and LUMO energies. These indices include chemical hardness (η), which measures the resistance of an atom to a charge transfer. scirp.org

Below is a table summarizing the HOMO-LUMO energy gaps and related reactivity indices for a selection of quinoline derivatives, illustrating the impact of different substituents.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Chemical Hardness (η)
Quinoline-6.646-1.8164.83 scirp.org
Quinolone-based hydrazone 5o0.112566 acs.org
8-hydroy-2-methyl quinoline researchgate.net
5,7-dichloro-8-hydroy-2-methyl quinoline researchgate.net

Data for specific analogues of this compound were not available in the search results. The table presents data for related quinoline derivatives to illustrate the principles of FMO analysis.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule. It provides a color-coded map of the electrostatic potential on the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is crucial for understanding intermolecular interactions, such as those between a drug molecule and its biological target. arabjchem.org

For quinoline derivatives, MEP analysis can identify the most likely sites for electrophilic and nucleophilic attacks. arabjchem.org The nitrogen atom in the quinoline ring, for instance, is often identified as a region of negative electrostatic potential, making it a likely site for protonation or interaction with electrophiles. The distribution of positive and negative potential across the molecule is influenced by the nature and position of substituents. researchgate.net

In a study of two 8-hydroxyquinoline (B1678124) derivatives, MEP analysis, along with other computational methods, was used to evaluate their reactive properties. researchgate.net The charge distribution, as revealed by MEP, helps to explain the observed chemical behavior and potential biological activity of these compounds.

The following table would typically present MEP data for this compound analogues, highlighting the electrostatic potential values at different atomic sites. However, specific MEP data for this compound and its close analogues were not found in the provided search results.

Atomic SiteElectrostatic Potential (arbitrary units)
N (quinoline)
C-Cl
N (amine)
Phenyl Ring

This table is illustrative. Specific MEP data for the target compound were not available in the search results.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand how a ligand (a small molecule) interacts with the binding site of a protein or other biological target. nih.govresearchgate.net The strength of this interaction is often quantified by a docking score, which estimates the binding affinity. nih.gov

For quinoline derivatives, molecular docking studies have been instrumental in identifying potential biological targets and elucidating their mechanism of action. nih.gov These studies have shown that quinoline-based compounds can interact with a variety of targets, including enzymes and DNA. nih.govresearchgate.net The interactions are typically a combination of hydrogen bonds, hydrophobic interactions, and other non-covalent forces. researchgate.net

In a study of N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine derivatives, molecular docking was used to evaluate their potential as inhibitors of the COVID-19 main protease. nih.gov The results indicated that these compounds could bind effectively to the active site of the enzyme, with docking scores ranging from -5.4 to -8.0 kcal/mol. nih.gov Another study on 2H-thiopyrano[2,3-b]quinoline derivatives showed binding affinities between -5.3 and -6.1 Kcal/mol against the CB1a protein. nih.gov

The table below presents representative data from molecular docking studies of various quinoline derivatives against different biological targets.

LigandTarget ProteinDocking Score (kcal/mol)Key Interacting Residues
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine (Compound I)COVID-19 Main Protease (6LU7)-8.0GLU166, LEU141, CYS145, GLY143 nih.gov
N-substituted-5-(4-chloroquinolin-2-yl)-1,3,4-thiadiazol-2-amine (Compound IIa)COVID-19 Main Protease (6LU7)-7.7GLU166, LEU141, HIS163 nih.gov
2H-thiopyrano[2,3-b]quinoline derivative (Compound 4)CB1a (2IGR)-6.1PHE A-15, ILE A-8, ILE A-18, LYS A-7, LYS A-11, VAL A-14, LYS A-16, LYS A-26, LYS A-10, GLU A-9 nih.gov
Quinolone-based hydrazone 5oAldose reductase-10.051 acs.org

Molecular Dynamics (MD) Simulations for Conformational Landscape and Binding Dynamics

Molecular dynamics (MD) simulations provide a powerful tool for studying the time-dependent behavior of molecular systems. arabjchem.org By simulating the motions of atoms and molecules over time, MD can reveal the conformational landscape of a ligand and the dynamics of its interaction with a biological target. mdpi.com This method offers a more realistic representation of the binding process compared to static docking studies, as it accounts for the flexibility of both the ligand and the receptor in a solvent environment. researchgate.net

MD simulations have been applied to various quinoline derivatives to assess the stability of their complexes with target proteins. arabjchem.orgmdpi.com For example, a 100 ns MD simulation of a quinolone-based hydrazone complexed with aldose reductase confirmed the stable binding of the ligand within the active site. acs.org In another study, MD simulations of quinoline-3-carboxamide (B1254982) derivatives with different kinases were used to establish the stability of the observed interactions. mdpi.com

The stability of the ligand-protein complex during an MD simulation is often assessed by monitoring the root-mean-square deviation (RMSD) of the atomic positions over time. A stable RMSD profile suggests that the complex has reached a state of equilibrium. mdpi.com

The following table would typically summarize the results of MD simulations for this compound analogues, including simulation time, RMSD values, and key dynamic interactions. However, specific MD simulation data for this compound and its close analogues were not available in the search results.

Ligand-Protein ComplexSimulation Time (ns)Average RMSD (Å)Key Dynamic Interactions
Quinolone-based hydrazone 5o - Aldose Reductase100 acs.orgStable binding in active site acs.org
Quinoline-3-carboxamide 6f - PI3Kγ~1.5 (for key residues and ligand)Rigidity of binding site mdpi.com

This table is illustrative. Specific MD simulation data for the target compound were not available in the search results.

Pre Clinical Biological Activities and Mechanistic Investigations of 5 Chloro N Phenylquinolin 8 Amine Analogues

Diverse Pharmacological Profiles of Quinoline-8-amine Derivatives

Quinoline-8-amine derivatives have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the development of new drugs. These activities range from anticancer and antimicrobial to antimalarial, underscoring the therapeutic potential of this chemical class.

Anticancer Activities and Modes of Action

Quinoline (B57606) derivatives have emerged as a significant class of compounds in the development of anticancer agents. Their multifaceted mechanisms of action contribute to their potential as effective therapeutics against various cancer types.

The anticancer effects of quinoline derivatives are often attributed to their ability to induce cell cycle arrest , a critical process that halts the proliferation of cancer cells. arabjchem.orgekb.eg For instance, certain 2-aminodihydroquinoline analogues have been shown to arrest cells at the G2/M checkpoint. nih.gov Similarly, some 7-phenyl-3H-pyrrolo[3,2-f]quinolin-9-ones block Jurkat cells in the G2/M phase in a concentration-dependent manner. nih.gov This disruption of the normal cell cycle progression ultimately inhibits tumor growth.

Another key mechanism is the induction of apoptosis , or programmed cell death. arabjchem.orgekb.eg Several quinoline derivatives have been identified as pro-apoptotic agents, triggering the self-destruction of cancer cells. nih.gov For example, some novel 2-aminodihydroquinoline analogues induce apoptosis when cell growth is restricted. nih.gov This process is often mediated by the activation of caspases, which are key enzymes in the apoptotic pathway. nih.gov

Furthermore, quinoline derivatives can exhibit anti-angiogenic properties, which inhibit the formation of new blood vessels that tumors need to grow and spread. arabjchem.orgekb.eg By cutting off the blood supply to the tumor, these compounds can effectively starve the cancer cells and prevent metastasis.

The structural diversity of quinoline derivatives allows for a wide range of interactions with various molecular targets within cancer cells, leading to these diverse modes of action. arabjchem.org

Table 1: Anticancer Activities of Quinoline-8-amine Analogues

Compound ClassMechanism of ActionCancer Cell Line(s)Reference
2-Aminodihydroquinoline analoguesCell cycle arrest (G2/M), ApoptosisMDA-MB-231 nih.gov
7-Phenyl-3H-pyrrolo[3,2-f]quinolin-9-onesCell cycle arrest (G2/M)Jurkat nih.gov
Quinoline-indole derivativesAntiproliferativeHepG2, KB, HCT-8, MDA-MB-231, H22 nih.gov
Amino-quinoline-5,8-dione derivativesAntiproliferativeHeLaS3, KB-vin nih.gov
2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-aminesCytotoxicityHCT15, HeLa nih.govresearchgate.net
2-Methyl-5,6,7,8-tetrahydroquinoline derivativesAntiproliferativeCEM, HeLa, HMEC-1, HT-29, A2780, MSTO-211H mdpi.com

Antimicrobial Activities (Antibacterial, Antifungal, Antiviral)

Quinoline-8-amine derivatives have demonstrated significant potential as broad-spectrum antimicrobial agents. Their activity extends to bacteria, fungi, and viruses, making them a valuable scaffold in the search for new anti-infective drugs.

In the realm of antibacterial activity, these compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. researchgate.netbiointerfaceresearch.com For example, certain 8-quinolinamine derivatives have exhibited inhibitory activity against Staphylococcus aureus and Mycobacterium intracellulare. acs.org The introduction of specific substituents, such as a carboxylic acid moiety, can enhance the antibacterial properties of these compounds. biointerfaceresearch.com Hybrid molecules, such as those combining 8-hydroxyquinoline (B1678124) with ciprofloxacin (B1669076), have also been developed and show promising antibacterial action. nih.gov

The antifungal activity of quinoline-8-amine derivatives is also noteworthy. researchgate.net Some compounds have shown efficacy against various fungal strains, including Candida albicans and Aspergillus fumigates. researchgate.netresearchgate.net For instance, quinoline-based hydroxyimidazolium hybrids have demonstrated notable antifungal activity against Cryptococcus neoformans. mdpi.com

Furthermore, certain quinoline derivatives have exhibited antiviral activity. For example, two novel quinoline derivatives have shown significant inhibitory activity against the dengue virus serotype 2 (DENV2) in vitro. nih.gov Additionally, many quinoline derivatives have demonstrated the ability to inhibit HIV reverse transcriptase. biorxiv.org

The antimicrobial mechanisms of these compounds are varied and can include the chelation of metal ions essential for microbial growth and the inhibition of key microbial enzymes. nih.gov

Table 2: Antimicrobial Activities of Quinoline-8-amine Derivatives

Compound ClassActivityPathogen(s)Reference
8-QuinolinaminesAntibacterialStaphylococcus aureus, Mycobacterium intracellulare acs.org
Quinoline-based hydroxyimidazolium hybridsAntifungal, AntibacterialCryptococcus neoformans, Staphylococcus aureus, Mycobacterium tuberculosis H37Rv mdpi.com
8-Aminoquinoline-1,2,3-triazole hybridsAntibacterial, AntifungalEscherichia coli, Pseudomonas aeruginosa, Candida albicans researchgate.net
2-Chloro-3-formyl quinoline compoundsAntibacterial, AntifungalBacillus subtilis, Escherichia coli, Aspergillus fumigates, Candida albicans researchgate.net
Novel quinoline derivativesAntiviralDengue virus serotype 2 (DENV2) nih.gov

Antimalarial Activities and Parasite Inhibition

8-Aminoquinoline (B160924) derivatives have a long-standing history in the fight against malaria, with primaquine (B1584692) being a key drug for treating relapsing malaria. nih.govwikipedia.org Research continues to explore new analogues with improved efficacy and reduced side effects.

Novel 5-aryl-8-aminoquinoline derivatives have been synthesized and shown to be more potent than primaquine against Plasmodium falciparum, the deadliest species of malaria parasite. nih.govacs.org These new agents are particularly effective against chloroquine-resistant strains. nih.govacs.org The antimalarial activity of these compounds is believed to stem from their ability to inhibit parasite growth and interfere with essential processes like glycolysis. nih.gov

Furthermore, 8-quinolinamine derivatives bearing various substituents have demonstrated potent in vitro antimalarial activity against both drug-sensitive and drug-resistant strains of P. falciparum. acs.org Some of these analogues have also shown curative effects in animal models of malaria. acs.org

The mechanism of action of 8-aminoquinolines is not fully understood but is thought to involve the generation of reactive oxygen species that are toxic to the parasite. nih.gov The ability of these compounds to chelate metals may also play a role in their antimalarial effects. nih.gov

Table 3: Antimalarial Activities of Quinoline-8-amine Analogues

Compound ClassActivityParasite Strain(s)Reference
5-Aryl-8-aminoquinoline derivativesAntimalarialPlasmodium falciparum (chloroquine-sensitive and -resistant) nih.govacs.org
8-Quinolinamine derivativesAntimalarialPlasmodium falciparum (D6 and W2 strains), Plasmodium berghei, Plasmodium yoelii nigeriensis acs.org
8-Aminoquinoline-uracil metal complexesAntimalarialPlasmodium falciparum nih.gov

Enzyme Inhibition Studies

Quinoline-8-amine derivatives have been investigated for their ability to inhibit various enzymes, a mechanism that underlies many of their pharmacological activities.

One of the key targets for these compounds are topoisomerases , enzymes that are crucial for DNA replication and repair. arabjchem.org By inhibiting topoisomerases, quinoline derivatives can disrupt these essential cellular processes, leading to cell death. This is a particularly important mechanism in their anticancer activity. arabjchem.orgmdpi.com

Kinases , another class of enzymes that play a critical role in cell signaling and proliferation, are also targeted by quinoline derivatives. arabjchem.org Inhibition of specific kinases can disrupt the signaling pathways that drive cancer growth.

Furthermore, some quinoline-based compounds have been shown to inhibit carbonic anhydrase , an enzyme involved in various physiological processes.

The ability of quinoline derivatives to inhibit a range of enzymes highlights their potential as versatile therapeutic agents. For instance, some quinoline-based analogues have been found to inhibit DNA and RNA polymerases, as well as base excision repair DNA glycosylases. biorxiv.org Chloroquine, a well-known quinoline derivative, inhibits phospholipase A2 and the release of enzymes from lysosomes. wikipedia.org

Molecular Targets and Interaction Mechanisms

Understanding the molecular targets and interaction mechanisms of 5-Chloro-N-phenylquinolin-8-amine analogues is crucial for the rational design of more potent and selective therapeutic agents.

DNA Intercalation and Topoisomerase IIα Poisoning

A significant mechanism of action for many quinoline derivatives is their interaction with DNA. Specifically, some analogues act as DNA intercalating agents , inserting themselves between the base pairs of the DNA double helix. This intercalation can disrupt the normal functions of DNA, such as replication and transcription.

This DNA intercalation is often coupled with the inhibition of topoisomerase IIα , an enzyme that plays a vital role in managing the topological state of DNA. nih.govresearchgate.net Compounds that both intercalate into DNA and inhibit topoisomerase IIα are known as topoisomerase IIα poisons . nih.govresearchgate.net These poisons stabilize the transient, covalent complex that topoisomerase IIα forms with DNA, leading to the accumulation of double-strand breaks in the DNA. nih.gov This DNA damage ultimately triggers apoptosis and cell death. nih.gov

For example, a series of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amine derivatives have been identified as DNA intercalating topoisomerase IIα poisons. nih.govresearchgate.net Molecular docking studies and experimental assays have confirmed their mode of action. nih.govresearchgate.net Amsacrine, another topoisomerase II poison, demonstrates that while DNA intercalation increases the affinity for the enzyme-DNA complex, the primary activity is often embodied in the non-intercalative portion of the molecule. researchgate.net

Kinase Inhibition and Aberrant Signaling Pathway Modulation

Analogues of this compound have been identified as potent inhibitors of various kinases, enzymes that are often dysregulated in diseases like cancer. By targeting these kinases, the compounds can disrupt the aberrant signaling pathways that drive disease progression.

One area of investigation has been the inhibition of sphingosine (B13886) kinases (SphK), with a particular focus on the SphK1 isoform. mdpi.com A novel library of quinoline-5,8-dione analogues was developed and screened for SphK inhibition. mdpi.com These compounds were designed with a polar quinoline core linked to an aryl lipophilic chain to probe the lipid-binding site of the kinase. mdpi.com The screening identified these quinoline-based structures as a new framework for developing SphK inhibitors. mdpi.com

Furthermore, related heterocyclic structures have demonstrated significant activity against other critical kinase targets. For instance, a series of C-5-substituted anilinoquinazolines showed high affinity and specificity for the tyrosine kinase domain of c-Src and Abl enzymes. nih.gov One prominent compound from this series, AZD0530, inhibits these enzymes at low nanomolar concentrations, highlighting its potential to interfere with pathways crucial for cancer cell progression. nih.gov

The modulation of major signaling cascades, such as the Mitogen-Activated Protein Kinase (MAPK) pathway, has also been achieved with related compounds. Novobiocin analogues, for example, were identified as disruptors of MAPK pathway signaling, independent of Hsp90 inhibition. nih.gov This indicates that the core structures can serve as novel scaffolds for disrupting critical signaling pathways involved in cell proliferation and survival. nih.gov

Metal Chelation Properties and their Biological Relevance (e.g., Copper Chelation)

The 8-aminoquinoline scaffold, the core of this compound, is recognized for its versatile and potent metal-chelating properties, particularly for copper (Cu²⁺). nih.gov This ability to bind metal ions is a key aspect of the biological activity of these compounds. nih.gov The 8-hydroxyquinoline (8HQ) isomer is notable as the only monohydroxyquinoline capable of forming stable complexes with divalent metal ions through chelation. nih.gov

The chelation of copper is biologically significant because an imbalance in metal ions is linked to many diseases. nih.gov The 8-aminoquinoline structure can form stable 1:1 complexes with copper, and derivatives have shown high selectivity for copper over other biologically relevant metal ions like zinc (Zn) and iron (Fe). nih.gov For example, the bis-8-aminoquinoline ligand PA1637 and its analogues proved to be highly selective copper chelators. nih.gov

The biological impact of this chelation is evident in cellular studies. The antiproliferative activity of 8-aminoquinoline glycoconjugates against cancer cells was significantly enhanced in the presence of copper ions. mdpi.com This suggests that the formation of a copper complex is a crucial step in the cytotoxic mechanism of these compounds, potentially leading to increased efficacy in targeting diseased cells. mdpi.com

Receptor-Ligand Binding Site Analysis and Specificity

Understanding the interaction between these quinoline analogues and their biological targets at a molecular level is crucial for optimizing their efficacy and selectivity. Molecular modeling and structural analysis techniques have been employed to elucidate these binding mechanisms.

For the quinoline-5,8-dione-based sphingosine kinase inhibitors, molecular docking studies were performed to understand how they fit within the binding pocket of the enzyme. mdpi.com These computational models help in refining the compound structure to improve inhibition potency. mdpi.com For example, analysis of the binding mode of the highly potent SphK1 inhibitor PF-543 shows its flexibility allows it to extend into the narrow 'J-channel' of the kinase, a feature that can be mimicked in the design of new quinoline-based analogues. mdpi.com

In the case of the c-Src/Abl inhibitor AZD0530, X-ray crystallography was used to determine its binding mode within the tyrosine kinase domain. nih.gov Such high-resolution structural data provides precise information on the key interactions between the ligand and the receptor, guiding the design of compounds with high affinity and specificity. nih.gov These analyses are essential for developing agents that selectively target one kinase over a panel of others, thereby minimizing potential off-target effects. nih.gov

In Vitro and Ex Vivo Pharmacological Assessments for Efficacy and Selectivity

The therapeutic potential of this compound analogues has been evaluated through extensive in vitro and ex vivo pharmacological assays. These tests are designed to measure the compounds' efficacy in disease-relevant cell models and to confirm their mechanism of action.

Cell-Based Proliferation and Viability Assays in Disease Models

A primary method for assessing the anticancer potential of these compounds is through cell-based assays that measure their effect on the proliferation and viability of cancer cells. Analogues have been tested against a variety of cancer cell lines.

Glycoconjugates of 8-aminoquinoline (8-AQ) were evaluated for their ability to inhibit the proliferation of human colon carcinoma (HCT 116) and breast adenocarcinoma (MCF-7) cells, as well as a healthy human fibroblast cell line (NHDF-Neo) to assess selectivity. mdpi.com The results showed that certain 8-AQ glycoconjugates were more cytotoxic to cancer cells than their 8-hydroxyquinoline counterparts and displayed improved selectivity for cancer cells over healthy cells. mdpi.com The cytotoxicity of these compounds was notably increased when supplemented with copper ions, especially in the MCF-7 breast cancer line. mdpi.com

Similarly, derivatives of 8-hydroxyquinoline have been evaluated against cell lines such as HeLa, A-549, and the triple-negative breast cancer line MDA-MB-231, demonstrating significant reductions in cell viability. nih.gov The potent c-Src/Abl inhibitor, AZD0530, was shown to be a potent inhibitor of tumor growth in a c-Src-transfected fibroblast xenograft model in vivo. nih.gov

Below is a table summarizing the results of cell-based proliferation and viability assays for various analogues.

Compound/Analogue ClassCell Line(s)Assay TypeKey Findings
8-Aminoquinoline GlycoconjugatesHCT 116, MCF-7, NHDF-NeoMTT Proliferation AssayCompound 17 showed IC₅₀ values of 116.4 µM (HCT 116) and 78.1 µM (MCF-7). mdpi.com Showed improved selectivity for cancer cells over healthy fibroblasts. mdpi.com
8-Hydroxyquinoline DerivativesHela, MCF-7, A-549, MDA-MB-231MTT Viability AssayAnalogues with phenyl, 3,5-dimethylphenyl, and 4-fluorophenyl groups significantly reduced cell viability. nih.gov
Anilinoquinazolines (e.g., AZD0530)c-Src-transfected 3T3-fibroblastXenograft ModelPotent inhibition of tumor growth in vivo. nih.gov
Quinoline-5,8-diones-Anticancer ScreenA subset of compounds was screened for anticancer activity, prompting further development. mdpi.com

This table is interactive. You can sort and filter the data.

Biochemical Assays for Specific Target Modulation and Mechanistic Elucidation

To confirm that the observed cellular effects are due to the intended molecular mechanism, biochemical assays are employed. These assays directly measure the interaction of the compound with its target.

For the quinoline-5,8-dione analogues, a fluorescence-based assay was used to screen for sphingosine kinase inhibition. mdpi.com This biochemical assay involved incubating the compounds directly with recombinant SphK1 and SphK2 isoforms to measure their inhibitory activity, confirming that the compounds directly target these enzymes. mdpi.com

For the 8-aminoquinoline glycoconjugates, the mechanism was further elucidated by conducting cell proliferation assays in the presence of copper chloride. mdpi.com The MTT assay results under these conditions demonstrated that the antiproliferative activity was significantly enhanced by copper, confirming that metal chelation is a key part of the mechanism for inducing cytotoxicity in cancer cells. mdpi.com These biochemical approaches are essential for validating the molecular targets of new compounds and understanding how they exert their pharmacological effects.

Structure Activity Relationship Sar Studies of 5 Chloro N Phenylquinolin 8 Amine Derivatives

Elucidating the Influence of Substituents on Biological Potency and Selectivity

The biological profile of 5-Chloro-N-phenylquinolin-8-amine derivatives can be significantly altered by the introduction, removal, or repositioning of various chemical groups. These substituents affect the molecule's electronic and conformational properties, which are critical for its interaction with biological targets.

Halogenation, particularly the placement of a chlorine atom at the C5 position of the quinoline (B57606) ring, is a key determinant of the biological activity in this class of compounds. The electronic and positional effects of such substitutions are profound. The chlorine atom, being an electron-withdrawing group, can modulate the electronic distribution across the quinoline system and affect the basicity (pKa) of the quinoline nitrogen. nih.gov This can be crucial for forming interactions with target proteins. uantwerpen.be

Table 1: Illustrative Impact of Halogen Substitution on Quinoline Activity This table illustrates a hypothetical SAR trend based on general findings in quinoline chemistry, where different halogen substitutions can modulate biological activity (e.g., IC50).

CompoundSubstituent at C5Relative Potency (Hypothetical IC50)
AH1.0x
BF1.5x
CCl5.0x
DBr4.0x
EI2.5x

Note: This data is illustrative and intended to demonstrate the concept of halogen impact on activity.

The N-phenyl group attached at the 8-amino position is a critical component for receptor engagement. Its conformation, relative to the quinoline ring, and its electronic properties are key to establishing high-affinity binding. The dihedral angle between the quinoline and phenyl rings dictates the molecule's three-dimensional shape, which must be complementary to the topology of the biological target's binding site.

Substitutions on this phenyl ring can fine-tune the molecule's activity. For example, introducing electron-donating or electron-withdrawing groups can alter the charge distribution and potential for hydrogen bonding or π-π stacking interactions. researchgate.net Molecular modeling studies on related N-phenyl quinoline compounds have shown that the phenyl moiety often fits into a hydrophobic pocket of the receptor, and its orientation is crucial for optimal binding. mdpi.com Direct phenylation of the nitrogen atom in quinoline derivatives has been studied to understand how this linkage affects the molecule's properties and subsequent biological interactions. nih.gov

Beyond the C5 and N-phenyl groups, modifications to other parts of the quinoline ring system are actively explored to optimize activity. acs.org Research on various quinoline derivatives has shown that substituents at positions such as C2, C4, C6, and C7 can significantly influence potency and selectivity. nih.gov For example, adding small alkoxy groups at C7 or an aniline (B41778) group at C4 has been found to be important for optimal activity in certain series of antitumor quinolines. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) is a computational methodology used to correlate the chemical structure of compounds with their biological activity. umn.edu For series of compounds like the derivatives of this compound, QSAR models can provide predictive insights and guide the synthesis of more potent molecules. nih.gov

The process involves calculating a set of molecular descriptors for each compound, which quantify various physicochemical properties such as:

Electronic descriptors: Partial atomic charges, dipole moment.

Steric descriptors: Molecular volume, surface area, shape indices.

Hydrophobic descriptors: LogP (partition coefficient).

Topological descriptors: Connectivity indices.

These descriptors are then used to build a mathematical equation that relates them to the observed biological activity (e.g., IC50 values). A statistically robust QSAR model can help researchers understand which properties are most influential for activity. For example, a 3D-QSAR model might reveal that a bulky, electron-rich substituent is favored at a specific position on the phenyl ring to enhance binding selectivity. nih.gov Such models are invaluable for prioritizing which new analogs to synthesize, saving time and resources in the drug discovery process. umn.edu

Ligand Efficiency and Physiochemical Parameters in Design Optimization

In contemporary drug design, potency alone is not the only goal. Key metrics like ligand efficiency (LE) and lipophilic ligand efficiency (LLE) are crucial for optimizing lead compounds. nih.gov LE measures the binding energy of a molecule per non-hydrogen atom, providing an assessment of how efficiently a molecule achieves its potency relative to its size. wikipedia.org

Ligand Efficiency (LE) = (1.4 * pIC50) / N (where N is the number of heavy atoms)

A high LE value is desirable, as it suggests that a compound has a good balance of potency and size, which often correlates with more favorable drug-like properties. wikipedia.org

Medicinal chemists also focus on optimizing a range of physicochemical properties to ensure a compound has a suitable ADMET (absorption, distribution, metabolism, excretion, and toxicity) profile. nih.govresearchgate.net These properties include:

Lipophilicity (LogP): Affects solubility, permeability, and metabolic stability. researchgate.net

Solubility: Crucial for absorption and formulation.

Polar Surface Area (PSA): Influences cell membrane permeability.

By iteratively modifying the this compound scaffold and evaluating not just potency but also LE, LLE, and other physicochemical parameters, researchers can guide the optimization process toward candidates with a higher probability of success in later stages of drug development. researchgate.netresearchgate.net

Future Directions and Research Opportunities for 5 Chloro N Phenylquinolin 8 Amine Research

Development of Novel and Efficient Synthetic Routes for Advanced Derivatives

The synthesis of 8-aminoquinoline (B160924) derivatives is a well-established field, with methods like the nitration of quinoline (B57606) followed by reduction, or the amination of 8-chloroquinoline (B1195068) being common practice. wikipedia.org However, the development of more efficient and versatile synthetic strategies is crucial for creating advanced derivatives of 5-Chloro-N-phenylquinolin-8-amine.

Recent advancements have focused on developing regioselective C-H functionalization techniques. For instance, copper-catalyzed C5-H bromination and difluoromethylation of 8-aminoquinoline amides have been reported, offering a direct way to introduce new functionalities at a specific position. researchgate.net Photocatalytic methods are also gaining traction for the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net These modern synthetic approaches provide a powerful toolkit for chemists to design and synthesize a diverse library of this compound derivatives with tailored properties.

Future efforts in this area will likely focus on:

Stereoselective Syntheses: Developing methods to control the stereochemistry of substituents, which is often critical for biological activity.

Green Chemistry Approaches: Utilizing more environmentally friendly reagents and reaction conditions to reduce the environmental impact of synthesis.

Combinatorial Chemistry: Employing high-throughput techniques to rapidly generate and screen large libraries of derivatives to identify lead compounds.

In-depth Mechanistic Studies at the Subcellular and Molecular Levels

Understanding the precise mechanism of action of this compound and its derivatives is paramount for their rational design and optimization. The biological activity of quinoline derivatives is often attributed to their ability to interact with various molecular targets. The amine group can form hydrogen bonds with enzyme active sites, while the chlorine atom can enhance lipophilicity, facilitating cell membrane penetration.

For instance, some 5-chloro-8-hydroxyquinoline (B194070) derivatives have shown anticancer activity by inducing apoptosis and inhibiting specific cellular pathways involved in tumor growth. The mechanism is believed to involve the chelation of essential metal ions, which disrupts microbial metabolism in the context of antimicrobial activity.

Future research should aim to:

Identify Specific Molecular Targets: Utilize techniques like proteomics and genomics to pinpoint the primary protein or nucleic acid targets of these compounds.

Elucidate Signaling Pathways: Investigate how the binding of these compounds to their targets modulates downstream signaling pathways.

Explore Resistance Mechanisms: Understand how cells might develop resistance to these compounds to devise strategies to overcome it.

Rational Design and Synthesis of Next-Generation Quinoline-8-amine Analogues with Enhanced Specificity and Efficacy

The knowledge gained from mechanistic studies will fuel the rational design of next-generation quinoline-8-amine analogues. By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the this compound scaffold to improve its therapeutic index.

For example, the introduction of different substituents on the quinoline core can significantly impact biological activity. The design of new analogues could involve:

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to improve potency or reduce toxicity.

Computational Modeling: Using molecular docking and other computational tools to predict the binding affinity of new analogues to their targets.

Fragment-Based Drug Design: Combining fragments of known active molecules to create novel hybrid compounds with enhanced properties.

A study on quinazolinone-based derivatives as PARP-1 inhibitors showed that the presence of an electron-donating group was more favorable for activity than an electron-withdrawing group, highlighting the importance of substituent effects. nih.gov

Exploration of Hybrid Molecules Incorporating this compound Pharmacophore

The concept of molecular hybridization, which involves combining two or more pharmacophores into a single molecule, has emerged as a powerful strategy in drug discovery. This approach can lead to compounds with dual or multiple modes of action, potentially overcoming drug resistance and improving efficacy.

Hybrid molecules incorporating the 5-chloro-8-hydroxyquinoline scaffold have already shown promise. For example, a hybrid of 5-chloro-8-hydroxyquinoline and ciprofloxacin (B1669076) exhibited significant antibacterial activity against resistant strains. nih.gov Similarly, hybrid molecules containing naphthoquinone and quinolinedione scaffolds have been investigated as antineoplastic agents. mdpi.com

Future research in this area could explore the synthesis and evaluation of hybrid molecules that combine the this compound pharmacophore with other biologically active moieties, such as:

Anticancer agents: To create synergistic therapies that target multiple pathways in cancer cells.

Antimicrobial agents: To develop broad-spectrum antibiotics that can combat drug-resistant pathogens.

Antiviral agents: To design novel therapeutics against viral infections.

The exploration of these future directions holds the potential to unlock the full therapeutic promise of this compound and its derivatives, leading to the development of new and improved treatments for a range of diseases.

Q & A

Q. Q1. What are the primary synthetic routes for 5-Chloro-N-phenylquinolin-8-amine, and how do reaction conditions influence yield?

A1. Two main approaches are documented:

  • Route 1 (Isoquinoline-based): Chlorination of isoquinoline using PCl₅ or SOCl₂ under reflux, followed by amination at the 8-position via nucleophilic substitution with ammonia or amines .
  • Route 2 (Quinoline-based): Nitration of quinoline to produce 8-nitroquinoline, selective reduction to 8-aminoquinoline, and subsequent chlorination at the 5-position .
    Optimization: Industrial-scale production often employs continuous flow reactors and catalysts (e.g., Pd/C for reduction) to enhance efficiency. Yields depend on temperature control (e.g., 80–120°C for chlorination) and stoichiometric ratios of reagents.

Q. Q2. What spectroscopic methods are critical for characterizing this compound?

A2. Key techniques include:

  • ¹H/¹³C NMR: To confirm substitution patterns (e.g., aromatic proton shifts at δ 7.2–8.5 ppm for quinoline rings) .
  • IR Spectroscopy: Detects functional groups (e.g., N–H stretches at ~3400 cm⁻¹ for the amine) .
  • Mass Spectrometry: Validates molecular weight (MW = 238.7 g/mol) via ESI-MS or MALDI-TOF .

Advanced Reaction Mechanisms and Optimization

Q. Q3. How does the chlorine substituent at the 5-position influence reactivity in nucleophilic substitution reactions?

A3. The electron-withdrawing Cl atom activates the 8-amine group for nucleophilic substitution. For example:

  • Substitution with alkoxides: NaOH in ethanol replaces Cl with alkoxy groups under mild conditions (50–70°C) .
  • Metal-catalyzed cross-coupling: Suzuki-Miyaura reactions with arylboronic acids require Pd(PPh₃)₄ and base (Na₂CO₃), achieving >80% yield in controlled environments .

Q. Q4. What contradictions exist in reported synthetic methods, and how can they be resolved?

A4. Discrepancies arise in starting materials (isoquinoline vs. quinoline) and chlorination agents (SOCl₂ vs. Cl₂ gas). Resolution strategies:

  • Comparative studies: Evaluate reaction efficiency (yield, purity) across routes using HPLC .
  • Mechanistic analysis: DFT calculations to assess activation barriers for Cl introduction in different scaffolds .

Biological Activity and Structure-Activity Relationships (SAR)

Q. Q5. What biological activities are associated with this compound, and how do structural modifications alter efficacy?

A5. Reported activities include:

  • Antimicrobial: MIC values of 2–8 µg/mL against Staphylococcus aureus due to membrane disruption .
  • Anticancer: IC₅₀ = 12 µM in HeLa cells via topoisomerase II inhibition .
    SAR Insights:
  • Substitution at N-phenyl: Electron-donating groups (e.g., –OCH₃) enhance solubility but reduce potency .
  • Halogen replacement: Fluorine at the 5-position increases metabolic stability but lowers antimicrobial activity .

Q. Q6. How does this compound compare to analogs like 8-hydroxyquinoline in metal chelation?

A6. Unlike 8-hydroxyquinoline, which chelates metals (e.g., Fe³⁺, Cu²⁺) via hydroxyl and amine groups, the chlorine and phenyl groups in this compound limit chelation. This reduces metal-dependent toxicity but enhances specificity for enzyme targets .

Analytical and Methodological Challenges

Q. Q7. What advanced techniques are used to resolve crystallographic data for quinoline derivatives?

A7. Single-crystal X-ray diffraction (SC-XRD) is critical. For example:

  • Crystal packing analysis: Reveals intermolecular N–H⋯N hydrogen bonds (2.8–3.0 Å) stabilizing the quinoline framework .
  • Twinned crystals: Domains with 0.86:0.14 intensity ratios require iterative refinement in programs like SHELXL .

Q. Q8. How can researchers address discrepancies in biological assay results across studies?

A8. Standardize protocols:

  • Dose-response curves: Use consistent cell lines (e.g., HepG2 for cytotoxicity) and incubation times (48–72 hrs) .
  • Control compounds: Include reference drugs (e.g., doxorubicin for anticancer assays) to normalize data .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.